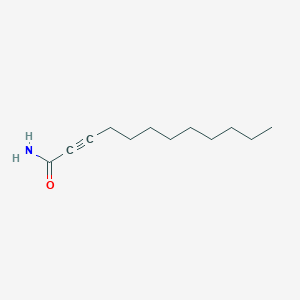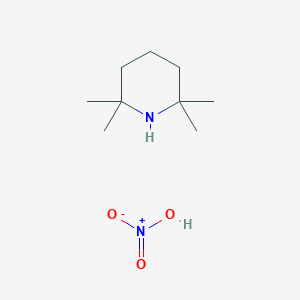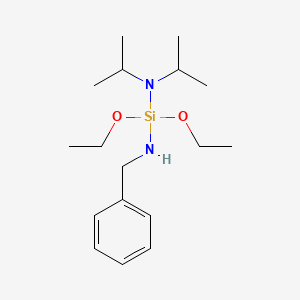![molecular formula C11H16Cl2OSi B14194670 Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane CAS No. 879409-36-6](/img/structure/B14194670.png)
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is a chemical compound with a complex structure that includes a chloromethyl group, a 4-methylphenyl group, and a propan-2-yl-oxy group attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane typically involves the reaction of 4-methylphenylmagnesium bromide with chloromethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-methylphenylmagnesium bromide+chloromethylchlorosilane→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s quality.
化学反応の分析
Types of Reactions: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the phenyl ring or the chloromethyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl or ethyl derivatives.
科学的研究の応用
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential in creating novel pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify surface properties.
作用機序
The mechanism of action of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo multiple transformations. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways.
類似化合物との比較
- Chloro(chloromethyl)phenylsilane
- Chloro(chloromethyl)(4-methylphenyl)silane
- Chloro(chloromethyl)(4-methylphenyl)[(methyl)oxy]silane
Comparison: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the propan-2-yl-oxy group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.
特性
CAS番号 |
879409-36-6 |
|---|---|
分子式 |
C11H16Cl2OSi |
分子量 |
263.23 g/mol |
IUPAC名 |
chloro-(chloromethyl)-(4-methylphenyl)-propan-2-yloxysilane |
InChI |
InChI=1S/C11H16Cl2OSi/c1-9(2)14-15(13,8-12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChIキー |
PCTAQUBCCTZSLV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)[Si](CCl)(OC(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
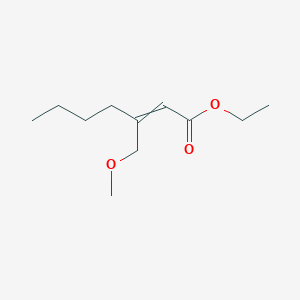
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
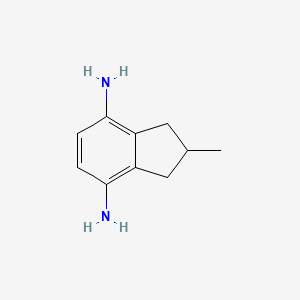
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)
![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
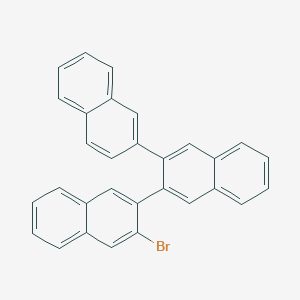
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
